molecular formula C12H10FN3O B1319861 N-(5-Amino-2-fluorophenyl)nicotinamide CAS No. 926241-83-0

N-(5-Amino-2-fluorophenyl)nicotinamide

Cat. No.: B1319861
CAS No.: 926241-83-0
M. Wt: 231.23 g/mol
InChI Key: VFJYQRBBXBMQPQ-UHFFFAOYSA-N
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Description

“N-(5-Amino-2-fluorophenyl)nicotinamide” is a chemical compound with the molecular formula C12H10FN3O . It has a molecular weight of 231.23 g/mol .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 231.23 g/mol . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Antileukemic Activity

N-(5-Amino-2-fluorophenyl)nicotinamide and its analogs like 5-Fluoronicotinamide have been studied for their effects on leukemia. Research by Oettgen et al. (1960) showed that these compounds can reverse the effects of 2-amino-1,3,4-thiadiazole against transplanted mouse leukemia B82, indicating a potential role in cancer treatment (Oettgen et al., 1960).

2. Antifungal Agents

Nicotinamide derivatives, including those related to this compound, have shown potent in vitro antifungal activity against various strains of Candida and other fungi. Ni et al. (2017) demonstrated that these compounds can inhibit the biosynthesis of glycosylphosphatidylinositol-anchored proteins in fungi, suggesting their potential as antifungal agents (Ni et al., 2017).

3. TRPV1 Antagonists

Derivatives of nicotinamide, such as 6-phenylnicotinamide, have been identified as potent antagonists of the TRPV1 receptor, which is involved in pain perception. Research by Westaway et al. (2008) indicates that these compounds could be useful in developing treatments for inflammatory pain (Westaway et al., 2008).

4. Metabolic Effects in Cancer Cells

Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which affect nicotinamide metabolism, have been shown to induce significant metabolic changes in human cancer cells. Tolstikov et al. (2014) used metabolomics to study the effects of NAMPT inhibition, highlighting the role of nicotinamide in cellular metabolism and its potential impact on cancer treatment (Tolstikov et al., 2014).

5. Fluorescent Analog for Biochemical Studies

Nicotinamide adenine dinucleotide (NAD), where nicotinamide is a key component, has been modified to create fluorescent analogs for biochemical research. Barrio et al. (1972) synthesized a fluorescent analog of NAD, which has applications in studying enzyme-catalyzed reactions (Barrio et al., 1972).

6. Resistance to Chemotherapeutic Agents

Nicotinamide N-methyltransferase (NNMT), which acts on nicotinamide, has been implicated in the resistance of colorectal cancer cells to 5-fluorouracil. Xie et al. (2016) found that modulation of NNMT can influence the sensitivity of cancer cells to chemotherapy (Xie et al., 2016).

Biochemical Analysis

Biochemical Properties

N-(5-Amino-2-fluorophenyl)nicotinamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as succinate dehydrogenase, which is a key component of the respiratory enzyme complex in cells . The interaction between this compound and succinate dehydrogenase involves the binding of the compound to the enzyme’s active site, inhibiting its activity and affecting cellular respiration. Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes such as succinate dehydrogenase, leading to the inhibition of their catalytic activity . This inhibition disrupts the normal function of the enzyme, resulting in altered cellular respiration and energy production. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to inhibit the activity of succinate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle . This inhibition affects the overall metabolic flux through the TCA cycle, leading to changes in the levels of metabolites such as succinate and fumarate. Additionally, this compound can interact with other metabolic enzymes, further influencing cellular metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize to mitochondria, where it interacts with mitochondrial enzymes such as succinate dehydrogenase . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The subcellular localization of this compound is crucial for its role in regulating cellular respiration and energy production.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-4-3-9(14)6-11(10)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJYQRBBXBMQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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